n-Nitroso-methanamine sodium salt
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Overview
Description
n-Nitroso-methanamine sodium salt: is an organic compound that belongs to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are often found in various industrial and environmental contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Nitroso-methanamine sodium salt typically involves the nitrosation of secondary amines. One common method is the reaction of secondary amines with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. This reaction is usually carried out in an aqueous or mixed solvent system under mild conditions .
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often employs similar nitrosation reactions but on a larger scale. The use of tert-butyl nitrite as a nitrosating agent under solvent-free conditions has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: n-Nitroso-methanamine sodium salt undergoes various chemical reactions, including:
Oxidation: Oxidation of nitrosamines can lead to the formation of nitro compounds or diazonium salts.
Reduction: Reduction reactions can convert nitrosamines back to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or hydrogenation catalysts like palladium on carbon are used.
Substitution: Organolithium and Grignard reagents are commonly employed for nucleophilic substitution.
Major Products:
Oxidation: Nitro compounds and diazonium salts.
Reduction: Corresponding amines.
Substitution: Various substituted amines and other derivatives.
Scientific Research Applications
Chemistry: n-Nitroso-methanamine sodium salt is used as an intermediate in organic synthesis, particularly in the preparation of other nitrosamines and related compounds .
Biology and Medicine: Nitrosamines, including this compound, are studied for their carcinogenic properties. They are used in research to understand the mechanisms of cancer development and to develop potential therapeutic agents .
Industry: In the industrial sector, nitrosamines are used in the production of rubber, pesticides, and other chemicals. They are also monitored as contaminants in food and water due to their potential health risks .
Mechanism of Action
The mechanism of action of n-Nitroso-methanamine sodium salt involves its conversion to reactive intermediates that can interact with cellular components. In acidic environments, nitrosamines can decompose to form nitrosonium ions (NO+), which are highly electrophilic and can alkylate DNA, leading to mutations and potentially cancer .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known carcinogenic nitrosamine.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar properties.
N-Nitrosomorpholine (NMOR): Used in research and industrial applications
Uniqueness: n-Nitroso-methanamine sodium salt is unique due to its specific structure and reactivity. While it shares common properties with other nitrosamines, its specific applications and reactivity patterns make it distinct in certain contexts .
Properties
IUPAC Name |
sodium;methyl(nitroso)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.Na/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAARESBEWBRTO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]N=O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N2NaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.037 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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